
N2-(3-chloro-4-methylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
This compound is a 1,3,5-triazine derivative with a hydrochloride salt form. Its structure features a central triazine ring substituted at positions 2, 4, and 4. The N2 position is occupied by a 3-chloro-4-methylphenyl group, the N4 position by a phenyl group, and the C6 position by a pyrrolidin-1-yl moiety. The hydrochloride salt enhances solubility for pharmacological applications.
Synthesis involves multi-step nucleophilic substitutions. For example, a chloromethyl intermediate (N2-(3-chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine) reacts with hydroxyl-substituted aromatic compounds (e.g., 1-(3-hydroxy-5-methylphenyl)pyrrolidin-2-one) under basic conditions (K₂CO₃/NaI in DMF) to form the final product . Typical yields range from 33% to 66%, with purification via HPLC .
Propriétés
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6.ClH/c1-14-9-10-16(13-17(14)21)23-19-24-18(22-15-7-3-2-4-8-15)25-20(26-19)27-11-5-6-12-27;/h2-4,7-10,13H,5-6,11-12H2,1H3,(H2,22,23,24,25,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGAIIIEXCEFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues
Key structural variations among related triazine derivatives include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) at N2 enhance metabolic stability but may reduce solubility.
- The pyrrolidin-1-yl group at C6 is conserved across analogs, suggesting its critical role in π-π stacking or hydrogen bonding .
Key Observations :
- The use of sodium iodide as a catalyst in DMF improves nucleophilic substitution efficiency for the target compound .
- Lower yields (~33%) occur when sterically hindered aryloxy groups (e.g., 3-hydroxy-5-methylphenyl) are introduced .
Pharmacological Activity
- Target Compound : Demonstrated dual FFAR1/FFAR4 allosteric modulation in preclinical studies, with EC₅₀ values < 1 μM for both receptors .
- N4-Phenyl Analogs : Modifications at N4 (e.g., 2-hydroxyl substitution) enhance glucocerebrosidase inhibition (IC₅₀ = 0.8 μM), suggesting utility in Gaucher disease .
- 4-Ethoxyphenyl Derivatives : Improved pharmacokinetic profiles (t₁/₂ > 6 hours) due to reduced CYP450 metabolism .
Physicochemical Properties
Property | Target Compound | N2-(4-FPh) Analog | N2-(3-MeOPh) Analog |
---|---|---|---|
LogP | 3.8 (calculated) | 3.5 | 3.2 |
Aqueous Solubility (mg/mL) | 0.12 (pH 7.4) | 0.18 | 0.25 |
Melting Point (°C) | >250 (decomposes) | 230–235 | 210–215 |
Key Observations :
- The 3-chloro-4-methylphenyl group increases hydrophobicity (higher LogP) compared to methoxy or ethoxy analogs.
- Hydrochloride salts universally improve aqueous solubility across derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N2-(3-chloro-4-methylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can purity be optimized?
- Answer : The synthesis typically involves multi-step nucleophilic substitution reactions on a cyanuric chloride core. Key steps include sequential substitution of chlorine atoms with 3-chloro-4-methylaniline, aniline, and pyrrolidine under controlled temperatures (0–60°C) in aprotic solvents like dichloromethane or THF. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and HPLC .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Answer : Structural confirmation relies on - and -NMR spectroscopy to verify substituent positions on the triazine ring. Mass spectrometry (HRMS-ESI) confirms the molecular ion peak ([M+H]). X-ray crystallography resolves crystal packing and hydrogen-bonding interactions in the hydrochloride salt form. FT-IR identifies functional groups (e.g., N–H stretching at ~3300 cm) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer : The hydrochloride salt enhances aqueous solubility (~10–15 mg/mL in water at 25°C). Stability studies show degradation <5% over 6 months at −20°C in dark, dry conditions. However, it is sensitive to prolonged exposure to light (>48 hrs) or alkaline pH (>8.0), leading to triazine ring hydrolysis. Use amber vials and pH 4–6 buffers for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Answer : Systematic modifications to the 3-chloro-4-methylphenyl (N2), phenyl (N4), or pyrrolidine (C6) groups are synthesized and tested. For example:
- Replace pyrrolidine with morpholine to assess steric effects on target binding.
- Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to study electronic effects.
Biological assays (e.g., enzyme inhibition IC) are correlated with substituent properties (Hammett constants, logP) to derive SAR .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from differences in:
- Purity : Validate compound purity (>98%) via HPLC and elemental analysis.
- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Cell lines : Use isogenic cell models to minimize genetic variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can computational methods predict the binding mode of this compound to kinase targets like CDK2 or EGFR?
- Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (PDB: 1H1S for CDK2). Key interactions:
- Triazine N1 and N3 form hydrogen bonds with kinase hinge residues (e.g., Glu81 in CDK2).
- The 3-chloro-4-methylphenyl group occupies a hydrophobic pocket.
MD simulations (AMBER) assess binding stability over 100 ns. Validate predictions with mutagenesis (e.g., Ala-scanning of predicted binding residues) .
Q. What methodologies are used to investigate the compound’s role in epigenetic modulation (e.g., HDAC or DNMT inhibition)?
- Answer :
- In vitro : Fluorogenic HDAC assays (e.g., Boc-Lys(Ac)-AMC substrate) with recombinant HDAC isoforms.
- Cellular : ChIP-qPCR to measure histone acetylation levels at target gene promoters.
- Transcriptomic : RNA-seq to identify differentially expressed genes post-treatment.
Compare results with known inhibitors (e.g., SAHA for HDACs) to confirm specificity .
Methodological Considerations
Q. How should researchers design dose-response experiments to balance efficacy and cytotoxicity?
- Answer : Conduct preliminary MTT assays on relevant cell lines (e.g., HeLa, HEK293) to determine IC values. Use logarithmic dosing (e.g., 0.1–100 µM) with triplicate replicates. Normalize data to vehicle controls and calculate selectivity indices (IC/IC). Include positive controls (e.g., doxorubicin) for benchmark comparisons .
Q. What strategies mitigate off-target effects in in vivo studies?
- Answer :
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) to optimize dosing intervals.
- Tissue distribution : Radiolabel the compound (e.g., ) for biodistribution studies.
- Toxicity panels : Assess liver/kidney function (ALT, creatinine) and hematological parameters in rodent models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.